An In-depth Technical Guide to Ethyl 2-(4-methylphenyl)-2-oxoacetate
An In-depth Technical Guide to Ethyl 2-(4-methylphenyl)-2-oxoacetate
A Note on the Subject Compound: Initial searches for "Ethyl 2-(4-ethylphenyl)-2-oxoacetate" yielded limited specific data, including a dedicated CAS number. To provide a comprehensive and well-referenced technical guide, this document focuses on the closely related and well-documented analog, Ethyl 2-(4-methylphenyl)-2-oxoacetate . This compound serves as a representative model for this class of α-keto esters, offering valuable insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.
Introduction: The α-Keto Ester Moiety in Drug Discovery
The α-keto ester functional group is a significant pharmacophore in medicinal chemistry. These motifs are found in numerous biologically active molecules and are prized for their unique electronic and steric properties.[1] The electrophilic nature of the ketone, positioned adjacent to an ester, allows for a range of chemical transformations and potential interactions with biological targets.[1][2] Ethyl 2-(4-methylphenyl)-2-oxoacetate is a valuable building block within this class, providing a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[][4]
Compared to their α-keto acid and α-keto amide counterparts, α-keto esters often present a favorable balance of reactivity and stability. They generally exhibit better membrane permeability than α-keto acids and can be more stable towards plasma esterases than other ester forms.[5][6] However, it is crucial to consider their potential for spontaneous hydrolysis, which can influence experimental outcomes and metabolic profiles.[7]
Chemical Identity and Physicochemical Properties
Ethyl 2-(4-methylphenyl)-2-oxoacetate, also known as Ethyl 4-methylbenzoylformate, is a key research chemical.[][8] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5524-56-1 |
| Molecular Formula | C₁₁H₁₂O₃ |
| IUPAC Name | ethyl 2-(4-methylphenyl)-2-oxoacetate |
| Synonyms | Ethyl 4-methylbenzoylformate, Ethyl 2-oxo-2-(p-tolyl)acetate, Ethyl (4-methylphenyl)(oxo)acetate |
| InChIKey | ZGHJACPCSQNDGB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | [8][9][10] |
| Boiling Point | 291.4 °C at 760 mmHg | [11] |
| Flash Point | 128.3 °C | [11] |
| Refractive Index | 1.512 | [11] |
| XLogP3 | 2.4 | [8][9] |
| Hydrogen Bond Donor Count | 0 | [8][9] |
| Hydrogen Bond Acceptor Count | 3 | [8][9] |
| Rotatable Bond Count | 4 | [8][9] |
Synthesis and Characterization
The synthesis of aryl α-keto esters like Ethyl 2-(4-methylphenyl)-2-oxoacetate can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of an aromatic substrate, in this case, toluene, with an appropriate acylating agent such as ethyl oxalyl chloride.
Representative Synthesis Workflow: Friedel-Crafts Acylation
The diagram below illustrates a generalized workflow for the synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate via Friedel-Crafts acylation. The causality behind this choice of reaction lies in its efficiency for forming carbon-carbon bonds between aromatic rings and acyl groups, a cornerstone of industrial organic synthesis. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical as it polarizes the acyl chloride, rendering it a potent electrophile that can attack the electron-rich toluene ring.
Caption: A representative workflow for the synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on standard Friedel-Crafts acylation procedures.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.
-
Addition of Reactants: A solution of ethyl oxalyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the cooled suspension. Subsequently, a solution of toluene (1.0 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This step is crucial for decomposing the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated.
-
Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. This washing sequence neutralizes any remaining acid and removes water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(4-methylphenyl)-2-oxoacetate.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-(4-methylphenyl)-2-oxoacetate and related α-keto esters are valuable intermediates for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[4][12] The dicarbonyl functionality allows for reactions with binucleophiles to construct rings such as pyrazoles, quinoxalines, and benzodiazepines.
The true value for drug development professionals lies in the compound's role as a versatile building block.[2] The phenyl ring can be further functionalized, and the keto and ester groups can be transformed into a wide array of other functionalities, enabling the exploration of a large chemical space for lead optimization.
The α-ketoamide moiety, which can be synthesized from α-keto esters, is a privileged motif in medicinal chemistry. It can act as a non-electrophilic scaffold to provide conformational rigidity or as an electrophilic warhead that can covalently interact with catalytic residues (like serine or cysteine) in enzyme active sites.[5][6] This dual reactivity makes it a powerful tool in the design of enzyme inhibitors.[5]
Safety and Handling
Ethyl 2-(4-methylphenyl)-2-oxoacetate is considered a hazardous substance and requires careful handling in a laboratory setting.[8]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[8]
Precautionary Measures and First Aid
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[13][14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]
-
Wash hands thoroughly after handling.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[13][15]
-
Ground and bond containers and receiving equipment to prevent static discharge.[13][14]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
-
Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[13]
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[13]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
Conclusion
Ethyl 2-(4-methylphenyl)-2-oxoacetate is a valuable and versatile building block for chemical synthesis, particularly for researchers in drug discovery and medicinal chemistry. Its α-keto ester functionality provides a reactive handle for the construction of complex molecular architectures and diverse heterocyclic systems. While its direct biological activity is not extensively documented, its utility as a precursor to potentially bioactive compounds is significant. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
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